molecular formula C17H23N3OS B4264439 N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide

N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide

Cat. No.: B4264439
M. Wt: 317.5 g/mol
InChI Key: GGTYCEODEFVWQL-UHFFFAOYSA-N
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Description

N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

    Introduction of the Dimethylpropyl Group: The 1,1-dimethylpropyl group can be introduced through alkylation reactions using suitable alkylating agents.

    Coupling with Phenylbutanamide: The final step involves coupling the thiadiazole ring with phenylbutanamide through amide bond formation, typically using coupling reagents like carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and solvents such as dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide can be compared with other thiadiazole derivatives, such as:

    N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a phenyl group.

    N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide: Contains a furan ring instead of a phenyl group.

    N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide: Features an ethylthio group attached to the benzamide moiety.

Properties

IUPAC Name

N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3OS/c1-5-13(12-10-8-7-9-11-12)14(21)18-16-20-19-15(22-16)17(3,4)6-2/h7-11,13H,5-6H2,1-4H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTYCEODEFVWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=NN=C(S2)C(C)(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide
Reactant of Route 2
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N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide

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